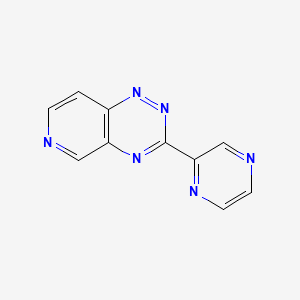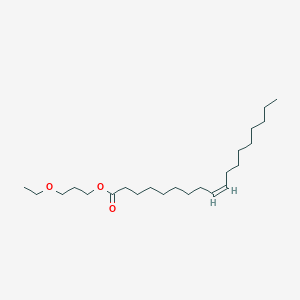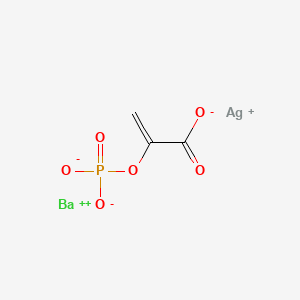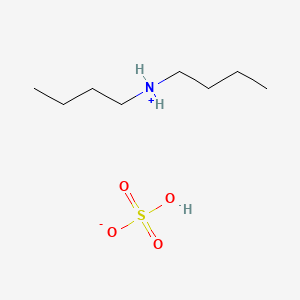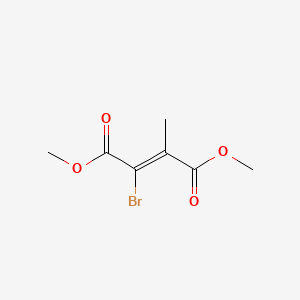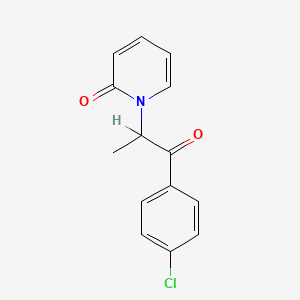
2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-chlorophényl)-1-méthyl-2-oxoéthyl)-2(1H)-pyridinone est un composé hétérocyclique qui présente un cycle pyridinone substitué par un groupe 4-chlorophényle et un groupe 1-méthyl-2-oxoéthyl
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles
La synthèse de 1-(2-(4-chlorophényl)-1-méthyl-2-oxoéthyl)-2(1H)-pyridinone implique généralement les étapes suivantes :
Matériaux de Départ : La synthèse commence par la sélection de matières premières appropriées, telles que le 4-chlorobenzaldéhyde et la 2-pyridone.
Réaction de Condensation : Le 4-chlorobenzaldéhyde subit une réaction de condensation avec la 2-pyridone en présence d’une base, telle que l’hydroxyde de sodium, pour former un intermédiaire.
Oxydation : L’intermédiaire est ensuite soumis à une oxydation à l’aide d’un agent oxydant tel que le permanganate de potassium ou le peroxyde d’hydrogène pour introduire le groupe oxo.
Méthylation : La dernière étape implique la méthylation de l’intermédiaire à l’aide d’un agent méthylant tel que l’iodure de méthyle ou le sulfate de diméthyle.
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de Réactions
1-(2-(4-chlorophényl)-1-méthyl-2-oxoéthyl)-2(1H)-pyridinone peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe oxo en groupe hydroxyle.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile pour introduire différents substituants.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium, peroxyde d’hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates.
Produits Majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la Recherche Scientifique
1-(2-(4-chlorophényl)-1-méthyl-2-oxoéthyl)-2(1H)-pyridinone a plusieurs applications de recherche scientifique :
Chimie Médicinale : Le composé est étudié pour son potentiel de pharmacophore dans la conception de médicaments, en particulier pour ses propriétés antimicrobiennes et anticancéreuses.
Biologie : Il est utilisé dans les tests biologiques pour étudier l’inhibition enzymatique et la liaison des récepteurs.
Science des Matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Industrie : Il est exploré pour une utilisation dans la synthèse de polymères avancés et comme précurseur pour d’autres composés chimiques.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor for other chemical compounds.
Mécanisme D'action
Le mécanisme d’action de 1-(2-(4-chlorophényl)-1-méthyl-2-oxoéthyl)-2(1H)-pyridinone implique son interaction avec des cibles moléculaires spécifiques :
Inhibition Enzymique : Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l’accès du substrat.
Liaison des Récepteurs : Il peut se lier à des récepteurs spécifiques à la surface des cellules, modulant les réponses cellulaires et les voies de signalisation.
Voies Impliquées : Le composé peut affecter les voies liées à la prolifération cellulaire, à l’apoptose et au stress oxydatif.
Comparaison Avec Des Composés Similaires
Composés Similaires
1-(4-chlorophényl)-2-(1H-pyridin-2-one) : Structure similaire, mais sans les groupes méthyle et oxo.
4-chlorophényl-2-pyridone : Similaire, mais avec des motifs de substitution différents.
Unicité
1-(2-(4-chlorophényl)-1-méthyl-2-oxoéthyl)-2(1H)-pyridinone est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d’un cycle pyridinone avec un groupe chlorophényle et un groupe méthyl-oxoéthyl en fait un composé polyvalent pour diverses applications.
Propriétés
Numéro CAS |
108664-56-8 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
1-[1-(4-chlorophenyl)-1-oxopropan-2-yl]pyridin-2-one |
InChI |
InChI=1S/C14H12ClNO2/c1-10(16-9-3-2-4-13(16)17)14(18)11-5-7-12(15)8-6-11/h2-10H,1H3 |
Clé InChI |
YRMFNXUODYOOAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(C=C1)Cl)N2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






